DEPN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H86NO5P |

|---|---|

Molecular Weight |

704.1 g/mol |

IUPAC Name |

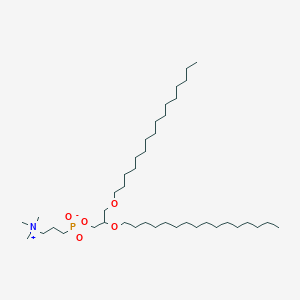

2,3-dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate |

InChI |

InChI=1S/C41H86NO5P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-45-39-41(40-47-48(43,44)38-34-35-42(3,4)5)46-37-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h41H,6-40H2,1-5H3 |

InChI Key |

LHWREOKVLPKSRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(CCC[N+](C)(C)C)[O-])OCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

DEPN-8: A Technical Guide to its Mechanism of Action as a Phospholipase-Resistant Synthetic Surfactant

For Immediate Release

ROCHESTER, NY – This technical guide provides an in-depth analysis of the mechanism of action of DEPN-8, a novel synthetic diether phosphonolipid, for researchers, scientists, and drug development professionals. This compound, chemically identified as DL-α-Di-O-hexadecylphosphonocholine, is a structural analog of dipalmitoylphosphatidylcholine (DPPC), the primary phospholipid component of natural lung surfactant. Its unique molecular structure renders it highly resistant to enzymatic degradation by phospholipases, a key factor in its potential therapeutic application for acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).

The primary mechanism of action of this compound is biophysical, centered on its ability to maintain high surface activity in the harsh, inhibitory environment of the injured lung. Unlike natural surfactants, which can be degraded and inactivated by the elevated levels of phospholipases present in ARDS, this compound's resistance to this enzymatic breakdown ensures sustained function. This guide will detail the experimental evidence supporting this mechanism, present quantitative data on its performance, and outline the protocols of key evaluative experiments.

Core Mechanism of Action: Resistance to Enzymatic Degradation

The defining feature of this compound is its diether linkage, which replaces the ester linkages found in natural phospholipids like DPPC. This structural modification makes this compound a poor substrate for a range of phospholipases. Specifically, this compound is resistant to cleavage by phospholipases A1, A2, and D.[1] While it can be a substrate for phospholipase C (PLC), the rate of degradation is significantly lower compared to DPPC.[1]

This resistance to enzymatic degradation is critical in the context of ALI and ARDS, where inflammatory processes lead to an influx of phospholipases into the alveolar space. These enzymes degrade the natural surfactant, leading to a loss of surface tension-reducing ability, alveolar collapse, and impaired gas exchange. By resisting this degradation, this compound can persist and function in this hostile environment.

The sustained biophysical activity of this compound, particularly when combined with synthetic peptides mimicking surfactant proteins B and C (SP-B/C), allows it to effectively lower alveolar surface tension.[2][3] This leads to improved lung mechanics, as demonstrated in preclinical models.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and ex vivo studies of this compound's performance, often in comparison to Calf Lung Surfactant Extract (CLSE), a commonly used natural surfactant preparation.

Table 1: Minimum Surface Tension under Pulsating Bubble Surfactometry

| Surfactant Formulation | Concentration (mg/mL) | Inhibitor | Minimum Surface Tension (mN/m) |

| This compound + 1.5% SP-B/C | 0.5 | None | < 1 |

| CLSE | 0.5 | None | Slightly lower than this compound formulation |

| This compound + 1.5% SP-B/C | 2.5 | None | < 1 |

| CLSE | 2.5 | None | < 1 |

| This compound + 1.5% SP-B/C | Not Specified | PLA₂ | High surface activity maintained |

| CLSE | Not Specified | PLA₂ | Significantly inhibited |

| This compound + 1.5% SP-B/C | Not Specified | LPC | Greater surface activity than CLSE |

| CLSE | Not Specified | LPC | Lower surface activity than this compound formulation |

| This compound + 1.5% SP-B/C | Not Specified | Serum Albumin | Equivalent to CLSE |

| CLSE | Not Specified | Serum Albumin | Equivalent to this compound formulation |

Data compiled from multiple sources.[2][3]

Key Experimental Protocols

Pulsating Bubble Surfactometry

This is the primary in vitro method used to assess the dynamic surface tension-lowering ability of surfactant preparations.

Objective: To measure the minimum surface tension a surfactant can achieve under conditions of dynamic compression and expansion that mimic breathing.

Methodology:

-

A small sample of the surfactant dispersion (typically 20-50 µL) is placed in a sample chamber.

-

A small air bubble is formed in the sample, with its surface coated by the surfactant molecules.

-

The bubble is then rhythmically pulsated, typically at a rate of 20 cycles per minute at 37°C, causing its surface area to change.

-

The pressure difference across the bubble surface is continuously measured.

-

Using the Laplace equation (ΔP = 2γ/r), the surface tension (γ) is calculated in real-time from the pressure gradient (ΔP) and the bubble radius (r).

-

The minimum surface tension achieved during pulsation is the key outcome measure, with values below 1 mN/m indicating high surfactant activity.

In Vitro Phospholipase Degradation Assay

Objective: To quantify the resistance of this compound to enzymatic degradation by phospholipases.

Methodology:

-

Dispersions of this compound and a control surfactant (e.g., DPPC or CLSE) are prepared.

-

The surfactant preparations are incubated with a specific phospholipase (e.g., PLA₂) at a defined concentration and temperature (e.g., 37°C).

-

Aliquots are taken at various time points.

-

The reaction is quenched, and the lipids are extracted.

-

The extent of degradation is analyzed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to quantify the remaining intact phospholipid and the appearance of degradation products (e.g., lysophospholipids).

Visualizations

Caption: Mechanism of this compound's resistance to phospholipase degradation.

Caption: Experimental workflow for Pulsating Bubble Surfactometry.

References

DEPN-8: A Phospholipase-Resistant Surfactant Component for Advanced Respiratory Therapies

An In-depth Technical Guide on the Discovery, Synthesis, and Biophysical Properties of DEPN-8

Introduction

This compound is a synthetic diether phosphonolipid analog of dipalmitoylphosphatidylcholine (DPPC), the primary surface-active component of native pulmonary surfactant. Its discovery and development represent a significant advancement in the design of synthetic surfactants for the treatment of respiratory distress syndrome (RDS) and acute respiratory distress syndrome (ARDS). The key innovation of this compound lies in its structural modifications, which confer resistance to degradation by phospholipases, enzymes that are often upregulated in inflammatory lung conditions and can inactivate endogenous and exogenous surfactants. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biophysical properties of this compound, intended for researchers, scientists, and drug development professionals in the field of respiratory medicine.

Discovery and Rationale

The development of this compound was driven by the need for a synthetic surfactant that could maintain its function in the hostile inflammatory environment of the injured lung. Native and conventional synthetic surfactants are susceptible to hydrolysis by phospholipase A2 (PLA2), which cleaves the ester bonds in phospholipids, leading to the production of lysophosphatidylcholine and free fatty acids, both of which are potent inhibitors of surfactant function.

This compound was designed to overcome this limitation through two key structural modifications:

-

Ether Linkages: The ester linkages at the sn-1 and sn-2 positions of the glycerol backbone are replaced with ether linkages. Ether bonds are not susceptible to cleavage by PLA2.

-

Phosphonate Group: The phosphate head group is replaced with a phosphonate group, where a carbon atom is directly bonded to the phosphorus atom. This modification also contributes to the molecule's resistance to certain phospholipases.

These alterations result in a molecule that mimics the surface-active properties of DPPC while exhibiting significantly enhanced stability in the presence of degradative enzymes.

Synthesis Pathway

The synthesis of this compound is based on a modification of the methods originally described by Turcotte and colleagues. The general synthetic scheme involves the sequential alkylation of a protected glycerol backbone, followed by deprotection and the addition of the phosphonocholine headgroup.

Experimental Protocol: Synthesis of this compound

1. Synthesis of (±)-1-O-Hexadecyl-sn-glycerol:

-

Starting Material: (±)-1,2-Isopropylideneglycerol (solketal)

-

Reagents: Potassium hydroxide (KOH), 1-bromohexadecane, Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Finely ground KOH is added to a solution of solketal in DMSO and stirred.

-

1-bromohexadecane is added, and the mixture is stirred at room temperature, followed by heating to drive the reaction to completion.

-

The reaction mixture is worked up to yield (±)-1-O-hexadecyl-2,3-isopropylideneglycerol.

-

The isopropylidene protecting group is removed by acidic hydrolysis to yield (±)-1-O-Hexadecyl-sn-glycerol.

-

2. Synthesis of (±)-1,2-di-O-Hexadecyl-sn-glycerol:

-

Starting Material: (±)-1-O-Hexadecyl-sn-glycerol

-

Reagents: Trityl chloride, pyridine, 1-bromohexadecane, sodium hydride (NaH), Tetrahydrofuran (THF)

-

Procedure:

-

The primary hydroxyl group of (±)-1-O-Hexadecyl-sn-glycerol is protected with a trityl group.

-

The secondary hydroxyl group is then alkylated with 1-bromohexadecane using NaH as a base in THF.

-

The trityl protecting group is removed by acidic treatment to yield (±)-1,2-di-O-Hexadecyl-sn-glycerol.

-

3. Synthesis of this compound:

-

Starting Material: (±)-1,2-di-O-Hexadecyl-sn-glycerol

-

Reagents: 3-Bromopropylphosphonic dichloride, triethylamine, trimethylamine

-

Procedure:

-

(±)-1,2-di-O-Hexadecyl-sn-glycerol is reacted with 3-bromopropylphosphonic dichloride in the presence of triethylamine.

-

The resulting intermediate is then reacted with trimethylamine to form the quaternary ammonium salt, yielding the final product, this compound.

-

Purification is typically achieved through column chromatography.

-

Foundational Research on DEPN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on DEPN-8, a novel diether phosphonolipid. This compound has garnered interest for its unique properties as a phospholipase-resistant synthetic surfactant, suggesting its potential in therapeutic applications for acute lung injury and acute respiratory distress syndrome (ARDS). This document summarizes key quantitative data, details experimental protocols, and visualizes associated molecular interactions and workflows.

Quantitative Data Summary

The functional efficacy of this compound, particularly in combination with surfactant proteins (SP), has been quantified relative to established surfactant extracts like Calf Lung Surfactant Extract (CLSE). The following tables summarize the key findings from comparative studies.

Table 1: Surface Activity and Inhibition Resistance

This table compares the minimum surface tension of this compound combined with 1.5% SP-B/C against CLSE under various conditions. Lower values indicate higher surfactant activity.

| Surfactant Formulation | Condition | Concentration | Minimum Surface Tension (mN/m) | Reference |

| This compound + 1.5% SP-B/C | No Inhibitor | 0.5 mg/ml | < 1 | [1][2] |

| CLSE | No Inhibitor | 0.5 mg/ml | < 1 | [1][2] |

| This compound + 1.5% SP-B/C | + Phospholipase A₂ (PLA₂) | 2.5 mg/ml | Maintained High Activity | [1][2] |

| CLSE | + Phospholipase A₂ (PLA₂) | 2.5 mg/ml | Significantly Inhibited | [1][2] |

| This compound + 1.5% SP-B/C | + Lyso-PC (LPC) | 2.5 mg/ml | Greater Activity than CLSE | [1][2] |

| CLSE | + Lyso-PC (LPC) | 2.5 mg/ml | Lower Activity | [1][2] |

| This compound + 1.5% SP-B/C | + Serum Albumin | 2.5 mg/ml | Equivalent to CLSE | [1][2] |

| CLSE | + Serum Albumin | 2.5 mg/ml | Equivalent to this compound formulation | [1][2] |

Table 2: Physiological Activity in Excised Rat Lungs

This table summarizes the ability of this compound to normalize pressure-volume (P-V) mechanics in surfactant-deficient rat lungs.

| Surfactant Formulation | Condition | Outcome on P-V Mechanics | Reference |

| This compound + 1.5% SP-B/C | No Inhibitor | Equivalent to CLSE | [1][2] |

| This compound + 1.5% SP-B/C | + Phospholipase A₂ (PLA₂) | Surpassed CLSE | [1][2] |

| This compound + 1.5% SP-B/C | + Lyso-PC (LPC) | Surpassed CLSE | [1][2] |

| This compound + 1.5% SP-B/C | + Serum Albumin | Equivalent to CLSE | [1][2] |

Signaling Pathways and Molecular Interactions

This compound is a synthetic analog of dipalmitoylphosphatidylcholine (DPPC), the major phospholipid in lung surfactant.[3] Its resistance to phospholipases is a key attribute. The diagram below illustrates the structural resistance of this compound to enzymatic degradation compared to a standard phospholipid like DPPC.

The structural modifications in this compound, namely the ether linkages and the phosphonate headgroup, confer resistance to degradation by phospholipases A₂, A₁, and D.[3][4] It also shows partial resistance to Phospholipase C (PLC).[3][4] This resistance is critical in inflammatory conditions like ARDS where phospholipase activity is elevated.[3]

Experimental Protocols

The functional characterization of this compound relies on standardized biophysical and physiological assays.

3.1 Pulsating Bubble Surfactometer Assay

This in vitro assay measures the dynamic surface tension-lowering ability of a surfactant film.

-

Objective: To assess the surface activity and inhibition resistance of surfactant preparations.

-

Apparatus: Pulsating Bubble Surfactometer.

-

Methodology:

-

A surfactant sample is dispersed at a concentration of 0.5 or 2.5 mg/ml.[1][2]

-

An air bubble is formed in the surfactant dispersion.

-

The bubble is pulsated between a maximum and minimum radius (e.g., 0.55 and 0.4 mm), simulating the compression and expansion of alveoli.[1]

-

The pressure difference across the bubble interface is measured continuously.

-

The surface tension at the minimum bubble radius is calculated over time using the Laplace equation.[1]

-

For inhibition studies, compounds like PLA₂, LPC, or albumin are added to the dispersion.[1]

-

-

Endpoint: Minimum surface tension (mN/m) achieved after a set time or number of pulsation cycles. A value < 1 mN/m indicates high activity.[1][2]

3.2 Excised Lung Pressure-Volume (P-V) Analysis

This ex vivo protocol assesses the physiological efficacy of surfactants in a lung model.

-

Objective: To determine the ability of an exogenous surfactant to restore normal lung mechanics in a surfactant-deficient state.

-

Methodology:

-

Lungs are harvested from rats and rendered surfactant-deficient via saline lavage.

-

The prepared surfactant (e.g., this compound + 1.5% SP-B/C) is instilled into the lungs.

-

Lungs are placed in a plethysmograph and inflated/deflated with air in controlled steps.

-

Airway pressure and lung volume are recorded at each step to generate a P-V curve.

-

For inhibition studies, PLA₂ or LPC is co-administered with the surfactant.[1]

-

-

Endpoint: Normalization of the P-V deflation curve, indicating restoration of lung compliance and prevention of alveolar collapse at low pressures.

The following diagram outlines the general workflow for evaluating a synthetic surfactant like this compound.

Conclusion and Future Directions

Foundational research demonstrates that this compound is a highly effective synthetic surfactant component, notable for its resistance to enzymatic degradation.[1][2][3] Studies show its performance is equal or superior to animal-derived surfactants, especially in the presence of inflammatory inhibitors like phospholipases.[1][2] These properties support the potential for developing highly active and inhibition-resistant synthetic surfactants containing this compound for treating clinical acute lung injury (ALI) and ARDS.[2] Future research should focus on clinical trials to establish safety and efficacy in human patients and further optimize formulations with synthetic protein analogs.

References

- 1. Activity and Inhibition Resistance of a Phospholipase-Resistant Synthetic Surfactant in Rat Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity and inhibition resistance of a phospholipase-resistant synthetic surfactant in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. researchgate.net [researchgate.net]

DEPN-8: A Case of Mistaken Identity in Drug Target Research

An in-depth review of scientific literature reveals a critical misinterpretation of the entity "DEPN-8" in the context of target identification and validation for drug development. The user's request for a technical guide on this topic is based on a flawed premise. This compound is not a protein, gene, or other biological macromolecule that would be subject to target identification and validation in the conventional sense. Instead, this compound is a synthetic surfactant molecule.

This compound, chemically known as (±)-trimethyl(3-phosphonopropyl)ammonium, mono(2,3-bis(hexadecyloxy)propyl) ester, is a compound designed and synthesized for its biophysical properties, specifically its resistance to phospholipase enzymes. Its primary area of research and potential application lies in the development of synthetic lung surfactants for treating respiratory distress syndromes and other inflammatory lung injuries.

The research available focuses on the following aspects of this compound:

-

Chemical Synthesis and Purification: The methods for creating this compound are established and published.

-

Biophysical Activity: Studies have characterized its surface tension-lowering capabilities, a key function of lung surfactant.

-

Inhibition Resistance: A significant feature of this compound is its resistance to inactivation by substances like phospholipase A2 (PLA2), which can be present in inflammatory lung conditions.

-

Physiological Effects: Preclinical studies in animal models, such as excised rat lungs, have evaluated its efficacy in improving lung mechanics.

Given that this compound is a synthetic chemical compound and not an endogenous biological target, the concepts of "target identification," "target validation," and "signaling pathways" as they are typically understood in drug discovery are not applicable. There are no known cellular receptors or enzymes for which this compound is a ligand or substrate in the way a drug molecule interacts with its target.

Therefore, the creation of a technical guide or whitepaper on "this compound target identification and validation," including data tables of target engagement, detailed experimental protocols for target identification, and signaling pathway diagrams, is not feasible. The foundational information for such a document does not exist because the premise is incorrect.

For researchers and scientists in drug development, it is crucial to accurately identify the nature of a molecule of interest. In the case of this compound, the focus should be on its formulation, delivery, and efficacy as a therapeutic surfactant, rather than on a non-existent role as a biological target.

DEPN-8: A Technical Guide on its Biophysical Mechanism of Action in Synthetic Pulmonary Surfactants

For Researchers, Scientists, and Drug Development Professionals

Introduction: DEPN-8 is a novel synthetic diether phosphonolipid, engineered as a phospholipase-resistant analog of dipalmitoylphosphatidylcholine (DPPC). Its primary application lies in the formulation of advanced synthetic pulmonary surfactants designed to treat acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Unlike traditional therapeutic agents that target intracellular signaling pathways, this compound's mechanism of action is biophysical. It enhances the function of lung surfactant, a critical substance for maintaining proper lung mechanics, particularly in pathological states where natural surfactant is inactivated. This guide provides an in-depth review of the available data on this compound, its mechanism, and its effects on pulmonary physiology.

Core Mechanism of Action

The primary function of pulmonary surfactant is to reduce surface tension at the air-liquid interface within the alveoli, preventing their collapse at the end of expiration. In inflammatory conditions like ARDS, elevated levels of enzymes such as phospholipase A₂ (PLA₂) degrade the phospholipids in natural surfactant, leading to its inactivation.

This compound is designed to resist this degradation. Its diether linkages are not susceptible to cleavage by PLA₂, which targets the ester bonds found in natural phospholipids like DPPC. This resistance allows synthetic surfactants containing this compound to remain active in the presence of inhibitory substances, thereby restoring proper lung function.[1][2]

The diagram below illustrates the logical workflow of how this compound's resistance to PLA₂ preserves surfactant function compared to natural surfactants.

Quantitative Data Summary

The efficacy of this compound-containing surfactants has been quantified through biophysical and physiological experiments. The data is summarized below for direct comparison with calf lung surfactant extract (CLSE), a commonly used natural surfactant preparation.

Table 1: Biophysical Surface Activity on a Pulsating Bubble Surfactometer

This table shows the minimum surface tension (mN/m) achieved by different surfactant preparations in the absence and presence of various inhibitors. Lower values indicate better surfactant function.

| Surfactant Formulation | Concentration (mg/mL) | Condition | Minimum Surface Tension (mN/m) | Data Source |

| This compound + 1.5% SP-B/C | 0.5 | No Inhibitor | < 1 | [1] |

| CLSE | 0.5 | No Inhibitor | Slightly higher than this compound | [1] |

| This compound + 1.5% SP-B/C | 2.5 | No Inhibitor | < 1 | [1] |

| CLSE | 2.5 | No Inhibitor | < 1 (Slightly better than this compound) | [1] |

| This compound + 1.5% SP-B/C | Not Specified | With PLA₂ | High Surface Activity Maintained | [1][2] |

| CLSE | Not Specified | With PLA₂ | Significantly Inhibited | [1][2] |

| This compound + 1.5% SP-B/C | Not Specified | With C18:1 LPC | Greater Surface Activity | [1][2] |

| CLSE | Not Specified | With C18:1 LPC | Lower Surface Activity | [1][2] |

| This compound + 1.5% SP-B/C | Not Specified | With Serum Albumin | Equivalent to CLSE | [1][2] |

| CLSE | Not Specified | With Serum Albumin | Equivalent to this compound | [1][2] |

| This compound + 1.5% Mini-B | 0.5 | No Inhibitor | ~1 (at 10 min) | [3] |

| CLSE | 0.5 | No Inhibitor | ~1 (at 10 min) | [3] |

| This compound + 1.5% Mini-B | 2.5 | With Serum Albumin (3 mg/mL) | < 1 | [3] |

| CLSE | 2.5 | With Serum Albumin (3 mg/mL) | < 1 | [3] |

Table 2: Physiological Activity in Excised Rat Lungs

This table presents the deflation lung volumes (% Total Lung Capacity) at different transpulmonary pressures after treatment with surfactants in the presence of PLA₂. Higher volumes indicate better lung mechanics.

| Transpulmonary Pressure (cm H₂O) | This compound + 1.5% SP-B/C (% TLC) | CLSE (% TLC) | Significance (P-value) | Data Source |

| 4 | Significantly Greater | Significantly Reduced | < 0.0067 | [1] |

| 6 | Significantly Greater | Significantly Reduced | < 0.0067 | [1] |

| 8 | Significantly Greater | Significantly Reduced | < 0.0067 | [1] |

| 10 | Significantly Greater | Significantly Reduced | < 0.0067 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The key experimental protocols used to evaluate this compound are outlined below.

1. Surface Activity Measurement via Pulsating Bubble Surfactometer

This in vitro assay measures the ability of a surfactant to lower surface tension under dynamic conditions that mimic breathing.

-

Objective: To determine the minimum surface tension achieved by a surfactant formulation during dynamic cycling.

-

Apparatus: Pulsating Bubble Surfactometer.

-

Procedure:

-

A surfactant sample is prepared at a specific concentration (e.g., 0.5 or 2.5 mg/mL).

-

The sample is added to the surfactometer chamber, which contains a buffer solution.

-

An air bubble is formed in the sample, and the pressure across the bubble interface is used to calculate surface tension via the Laplace equation.

-

The bubble is then cyclically compressed and expanded (pulsated) at a defined rate (e.g., 20 cycles/min) and area compression (e.g., 50%) at physiological temperature (37°C).

-

Surface tension is recorded continuously, and the minimum surface tension achieved over a period (e.g., 5 or 10 minutes) is reported.

-

For inhibition studies, inhibitory substances (e.g., PLA₂, LPC, albumin) are added to the chamber before pulsation.

-

2. Physiological Activity Assessment in Excised Rat Lungs

This ex vivo model assesses the ability of a surfactant to restore lung mechanics in a surfactant-deficient state.

-

Objective: To measure the effect of surfactant instillation on pressure-volume (P-V) deflation mechanics.

-

Model: Excised lungs from surfactant-deficient rats (lavaged to remove native surfactant).

-

Procedure:

-

Rats are sacrificed, and their lungs are carefully excised.

-

The lungs are lavaged with saline to create a state of surfactant deficiency.

-

The test surfactant (e.g., this compound + 1.5% SP-B/C) or control (CLSE) is instilled into the lungs, often mixed with an inhibitor like PLA₂.

-

The lungs are inflated to a standard maximum pressure to ensure uniform distribution of the surfactant.

-

The lungs are then slowly deflated, and the corresponding lung volume is measured at specific transpulmonary pressures (e.g., 10, 8, 6, 4 cm H₂O).

-

The resulting P-V curve is plotted, and deflation volumes are reported as a percentage of total lung capacity.

-

The workflow for this physiological experiment is visualized below.

Conclusion

The available evidence strongly indicates that this compound is a promising component for the development of highly active, inhibition-resistant synthetic surfactants. Its mechanism is not based on the modulation of intracellular signaling pathways but on a robust biophysical property: its resistance to enzymatic degradation by PLA₂. This allows this compound-based surfactants to maintain function in the hostile inflammatory environment of an injured lung, offering a potential therapeutic advantage for conditions like ARDS. Future research may focus on optimizing peptide or protein constituents to use with this compound to further enhance its performance.

References

- 1. Activity and Inhibition Resistance of a Phospholipase-Resistant Synthetic Surfactant in Rat Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity and inhibition resistance of a phospholipase-resistant synthetic surfactant in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

in vitro characterization of DEPN-8

An In-Depth Technical Guide on the In Vitro Characterization of DEPN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel diether phosphonolipid that has been investigated as a key component of a new generation of synthetic pulmonary surfactants. Its resistance to enzymatic degradation by phospholipase A₂ (PLA₂) makes it a promising candidate for use in treatments for acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), where inflammatory processes can inhibit the function of natural lung surfactants.[1] This technical guide provides a comprehensive overview of the , focusing on its surface activity and inhibition resistance. The information is compiled from published research to aid researchers and professionals in the field of drug development.

Data Presentation

The in vitro efficacy of this compound, typically as part of a mixture with surfactant proteins B and C (SP-B/C), has been quantified by its ability to lower surface tension, a critical function of pulmonary surfactant. The following table summarizes the key quantitative data from studies using a pulsating bubble surfactometer.

| Formulation | Condition | Minimum Surface Tension (mN/m) | Reference |

| This compound + 1.5% SP-B/C | No inhibitors | < 1 | |

| Calf Lung Surfactant Extract (CLSE) | No inhibitors | < 1 | |

| This compound + 1.5% SP-B/C | In the presence of PLA₂ | Maintained high surface activity | |

| Calf Lung Surfactant Extract (CLSE) | In the presence of PLA₂ | Significantly inhibited | |

| This compound + 1.5% SP-B/C | In the presence of lysophosphatidylcholine (LPC) | Greater surface activity than CLSE | |

| Calf Lung Surfactant Extract (CLSE) | In the presence of lysophosphatidylcholine (LPC) | Less surface activity than this compound + 1.5% SP-B/C | |

| This compound + 1.5% SP-B/C | In the presence of serum albumin | Equivalent to CLSE | |

| Calf Lung Surfactant Extract (CLSE) | In the presence of serum albumin | Equivalent to this compound + 1.5% SP-B/C | |

| This compound + 1.5% SP-B/C | Exposed to peroxynitrite | Slightly greater surface activity than CLSE | [1] |

| Calf Lung Surfactant Extract (CLSE) | Exposed to peroxynitrite | Slightly less surface activity than this compound + 1.5% SP-B/C | [1] |

| This compound alone | Adsorption at 1 min | 67.4 ± 0.6 | [2] |

| This compound alone | Adsorption at 20 min | 57.8 ± 1.2 | [2] |

| This compound + 1.5% Mini-B | Adsorption at 1 min | 43.7 ± 0.8 | [2] |

| This compound + 1.5% Mini-B | Adsorption at 20 min | 38.1 ± 0.7 | [2] |

| Calf Lung Surfactant Extract (CLSE) | Adsorption at 1 min | 23.6 ± 0.7 | [2] |

| Calf Lung Surfactant Extract (CLSE) | Adsorption at 20 min | 21.5 ± 0.5 | [2] |

Experimental Protocols

The characterization of this compound-containing surfactants has relied on established biophysical and physiological assays to determine their efficacy.

Pulsating Bubble Surfactometer

This in vitro method is used to assess the surface tension-lowering ability of surfactants.

-

Apparatus: A pulsating bubble surfactometer creates a small air bubble in a sample of the surfactant solution. The bubble is then cyclically expanded and compressed to simulate the dynamics of breathing.

-

Methodology:

-

The surfactant sample (e.g., this compound + 1.5% SP-B/C or CLSE) is prepared at a specific concentration (e.g., 0.5 and 2.5 mg surfactant phospholipid/ml).[1]

-

The sample is placed in the chamber of the surfactometer.

-

An air bubble is formed and pulsated at a physiological rate.

-

The pressure difference across the bubble surface is measured, from which the surface tension is calculated using the Laplace equation.

-

Minimum and maximum surface tensions during the pulsation cycle are recorded.

-

-

Inhibition Studies: To test for inhibition resistance, inhibitory substances such as phospholipase A₂ (PLA₂), lysophosphatidylcholine (LPC), serum albumin, or peroxynitrite are added to the surfactant sample before analysis.

Excised Rat Lung Model

This ex vivo model assesses the physiological activity of the surfactant in a lung environment.

-

Model: Surfactant-deficient rat lungs are prepared by lavage to remove the native surfactant.

-

Methodology:

-

The lavaged, excised lungs are instilled with a preparation of the test surfactant (e.g., this compound + 1.5% SP-B/C) or a control (e.g., CLSE).

-

In some experiments, inhibitors like PLA₂ or LPC are co-instilled with the surfactant.

-

The lungs are then ventilated, and pressure-volume (P-V) mechanics are measured.

-

The ability of the surfactant to normalize the P-V deflation mechanics is the primary outcome measure.

-

Mandatory Visualization

Signaling Pathway and Mechanism of Action

While this compound does not have a classical signaling pathway, its mechanism of action within a synthetic surfactant can be visualized as a process of resisting enzymatic degradation to maintain lung function.

Caption: Mechanism of this compound's resistance to enzymatic degradation.

Experimental Workflow

The following diagram illustrates the typical workflow for the in vitro and ex vivo characterization of this compound containing synthetic surfactants.

References

An In-depth Technical Guide on the Structural Biology of DEPN-8 Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology concerning the binding interactions of DEPN-8, a synthetic phosphonolipid analog. The content herein details the molecular structure of this compound, its interactions with pulmonary surfactant proteins, and the experimental methodologies employed to characterize these interactions.

Introduction to this compound

This compound is a synthetic, disaturated diether phosphonolipid analog of dipalmitoylphosphatidylcholine (DPPC). Its structure is specifically designed to resist degradation by phospholipases, which is a significant challenge in the development of therapeutic synthetic lung surfactants. The core structure of this compound features ether linkages instead of the ester linkages found in natural phospholipids like DPPC, and a phosphonate headgroup in place of a phosphate group. These modifications confer enhanced stability against enzymatic hydrolysis by phospholipases A1, A2, and D. This compound is also partially resistant to phospholipase C due to steric hindrance[1].

The primary application of this compound is in the formulation of artificial pulmonary surfactants. Natural lung surfactant is a complex mixture of lipids and proteins essential for reducing surface tension at the air-liquid interface in the alveoli, preventing lung collapse at the end of expiration. Surfactant deficiency or dysfunction is implicated in respiratory distress syndromes. Synthetic surfactants aim to replicate the function of natural surfactants, and the inclusion of stable analogs like this compound is a key strategy to improve their in vivo longevity and efficacy.

Structural Basis of this compound Interactions

The "binding" of this compound primarily refers to its non-covalent interactions with pulmonary surfactant-associated proteins (SPs), particularly the hydrophobic proteins SP-B and SP-C, within the context of a lipid bilayer. These interactions are crucial for the proper function of synthetic surfactants.

2.1. Molecular Structure of this compound

The defining structural features of this compound are:

-

Diether Linkages: Two saturated C16:0 acyl chains are linked to the glycerol backbone via ether bonds. This contrasts with the ester bonds in DPPC. Ether bonds are chemically more stable and resistant to cleavage by phospholipases A1 and A2.

-

Phosphonate Headgroup: The headgroup contains a phosphorus atom directly bonded to a carbon atom, which is characteristic of phosphonates. This differs from the phosphate headgroup of DPPC, where the phosphorus is bonded to four oxygen atoms. The C-P bond is resistant to hydrolysis by phospholipase D.

These structural modifications are critical for the enhanced stability of this compound in biological environments where degradative enzymes are present.

2.2. Interaction with Surfactant Proteins

The function of pulmonary surfactant is highly dependent on the interaction between its lipid and protein components. In synthetic surfactants containing this compound, the interactions with synthetic analogs of SP-B and SP-C are of paramount importance.

-

Hydrophobic Interactions: The long, saturated acyl chains of this compound participate in hydrophobic interactions with the nonpolar residues of transmembrane helices of SP-B and SP-C peptide analogs. These interactions are fundamental for the anchoring of these proteins within the lipid monolayer at the air-water interface.

-

Electrostatic and Polar Interactions: The phosphonate headgroup of this compound can engage in electrostatic and hydrogen bonding interactions with polar and charged amino acid residues of the surfactant proteins. These interactions are crucial for the correct orientation and stabilization of the proteins within the lipid matrix.

The overall effect of these interactions is the formation of a stable, surface-active film that can efficiently reduce surface tension. The specific geometry and chemical nature of this compound influence the packing of lipids and the conformation of associated proteins, thereby modulating the biophysical properties of the synthetic surfactant.

Quantitative Data on this compound Interactions

Currently, specific quantitative binding data such as dissociation constants (Kd) for the direct interaction of this compound with surfactant proteins are not widely available in the public domain. Research in this area often focuses on the overall biophysical performance of the synthetic surfactant mixture rather than the binding affinity of individual components. The tables below summarize the key structural and functional parameters related to this compound.

Table 1: Structural Properties of this compound

| Feature | Description | Reference |

| Chemical Name | Disaturated diether phosphonolipid analog of DPPC | [1] |

| Acyl Chains | Two C16:0 (palmitoyl) chains | [1] |

| Linkage to Glycerol | Ether linkages | [1] |

| Headgroup | Phosphonate | [1] |

| Key Property | Resistance to phospholipase degradation | [1] |

Table 2: Functional Context of this compound

| Application Area | Role of this compound | Key Interaction Partners | Reference |

| Synthetic Lung Surfactants | Provides a stable lipid matrix for surfactant proteins and peptides. | Synthetic analogs of SP-B and SP-C | [1] |

| Respiratory Distress Syndrome Therapy | Aims to improve the in vivo stability and efficacy of therapeutic surfactants. | Pulmonary surfactant proteins | [1] |

Experimental Protocols

The characterization of this compound binding and function within a synthetic surfactant involves a variety of biophysical and biochemical techniques.

4.1. Preparation of Synthetic Surfactant with this compound

-

Lipid Preparation: this compound, along with other lipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG)), are dissolved in an organic solvent such as chloroform or chloroform/methanol.

-

Peptide Incorporation: Synthetic surfactant protein analogs (e.g., synthetic SP-B or SP-C peptides) are co-dissolved with the lipids in the organic solvent.

-

Film Formation: The organic solvent is evaporated under a stream of nitrogen gas to form a thin lipid-peptide film on the wall of a glass vial.

-

Hydration: The film is hydrated with an aqueous buffer (e.g., saline) and vortexed to form a suspension of multilamellar vesicles.

-

Sonication/Extrusion: To obtain unilamellar vesicles of a defined size, the suspension can be sonicated or extruded through polycarbonate membranes with a specific pore size.

4.2. Biophysical Characterization of this compound Containing Surfactants

-

Captive Bubble Surfactometry: This is a key technique to assess the surface tension-lowering ability of the surfactant preparation.

-

A bubble is formed in a sample chamber containing the synthetic surfactant suspension.

-

The bubble is cyclically compressed and expanded to simulate breathing.

-

The surface tension of the bubble is measured as a function of its surface area.

-

The ability of the surfactant to reach low surface tensions upon compression is a measure of its efficacy.

-

-

Langmuir-Blodgett Trough: This method is used to study the behavior of the surfactant film at the air-water interface.

-

The synthetic surfactant is spread on the surface of an aqueous subphase in a trough.

-

Movable barriers compress the film, and the surface pressure (the reduction in surface tension) is measured as a function of the area per molecule.

-

This provides information on the packing, phase behavior, and stability of the this compound containing film.

-

-

Differential Scanning Calorimetry (DSC): DSC is used to study the phase behavior of the lipid mixture.

-

A sample of the hydrated lipid mixture is heated and cooled at a constant rate.

-

The heat flow into or out of the sample is measured, revealing the temperatures of phase transitions.

-

This helps to understand how this compound and the associated proteins affect the fluidity and organization of the lipid bilayer.

-

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of the surfactant protein analogs in the presence of this compound containing lipid vesicles.

-

CD spectra of the peptide are recorded in the far-UV region (typically 190-250 nm) in the absence and presence of the lipid vesicles.

-

The spectra are analyzed to determine the percentage of α-helix, β-sheet, and random coil, providing insight into how the lipid environment influences the protein conformation.

-

Visualizations

Diagram 1: Logical Relationship of this compound Structural Features to its Function

Caption: Logical flow from this compound's unique chemical structure to its functional advantage in synthetic surfactants.

Diagram 2: Experimental Workflow for Characterizing this compound Surfactant

Caption: Workflow for the biophysical and structural characterization of synthetic surfactants containing this compound.

This guide provides a foundational understanding of this compound and its role in the structural biology of synthetic lung surfactants. Further research into the specific molecular interactions and the development of quantitative binding assays will be crucial for the rational design of next-generation surfactant therapies.

References

DEPN-8 and its role in [specific disease or process]

An in-depth analysis of current scientific literature and databases reveals no protein, gene, or molecule designated as "DEPN-8." This suggests that "this compound" may be a novel or proprietary entity not yet in the public domain, a non-standard nomenclature, or a potential typographical error.

To provide a comprehensive technical guide as requested, clarification on the identity of "this compound" is necessary. Potential alternative names or related entities could include:

-

A different nomenclature: The molecule may be known by another name in scientific literature.

-

A typographical error: The intended name may be different (e.g., "DEP-8," "DEK-8").

-

A component of a larger complex: this compound might be part of a multi-unit protein or a specific isoform.

Without a confirmed identity for "this compound," it is not possible to detail its role in any specific disease or process, provide experimental protocols, or generate the requested data tables and visualizations. Further information on the specific molecule of interest is required to proceed with generating the requested technical guide.

Preclinical Profile of DEPN-8: A Phospholipase-Resistant Synthetic Surfactant

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies of DEPN-8, a novel synthetic diether phosphonolipid developed as a phospholipase-resistant surfactant for potential therapeutic use in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). The data herein is synthesized from foundational in vitro and ex vivo studies that establish the biophysical activity and resistance to inhibition of this compound based formulations.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies of this compound, often formulated with surfactant-associated proteins or peptides, against the clinical standard, Calf Lung Surfactant Extract (CLSE).

Table 1: In Vitro Surface Activity on Pulsating Bubble Surfactometer

| Formulation | Condition | Concentration (mg/mL) | Minimum Surface Tension (mN/m) | Outcome |

| This compound + 1.5% SP-B/C | No Inhibitors | 0.5 and 2.5 | < 1 | High surface activity, comparable to CLSE. |

| CLSE | No Inhibitors | 0.5 and 2.5 | < 1 | High surface activity, established benchmark. |

| This compound + 1.5% SP-B/C | With Phospholipase A₂ (PLA₂) | Not Specified | Maintained < 1 | High resistance to enzymatic degradation. |

| CLSE | With Phospholipase A₂ (PLA₂) | Not Specified | Significantly Inhibited | Susceptible to enzymatic degradation. |

| This compound + 1.5% SP-B/C | With Lyso-PC (LPC) | Not Specified | Not Specified | Greater surface activity than CLSE. |

| CLSE | With Lyso-PC (LPC) | Not Specified | Not Specified | Lower surface activity compared to this compound. |

| This compound + 1.5% SP-B/C | With Serum Albumin | 2.5 | < 1 | Equivalent surface activity to CLSE. |

| CLSE | With Serum Albumin | 2.5 | < 1 | Equivalent surface activity to this compound. |

| This compound + 1.5% Mini-B | No Inhibitors | 0.5 | < 1 | High surface activity after 10 mins of cycling. |

| This compound + 1.5% Mini-B | With Serum Albumin | 2.5 | < 1 | Maintained high activity in the presence of inhibitor. |

Table 2: Ex Vivo Efficacy in Surfactant-Deficient Excised Rat Lungs

| Formulation | Condition | Outcome on Pressure-Volume (P-V) Mechanics |

| This compound + 1.5% SP-B/C | No Inhibitors | Equal to CLSE in normalizing P-V mechanics. |

| CLSE | No Inhibitors | Normalized P-V mechanics. |

| This compound + 1.5% SP-B/C | With Phospholipase A₂ (PLA₂) | Surpassed CLSE in normalizing P-V mechanics. |

| CLSE | With Phospholipase A₂ (PLA₂) | Less effective than this compound formulation. |

| This compound + 1.5% SP-B/C | With Lyso-PC (LPC) | Surpassed CLSE in normalizing P-V mechanics. |

| CLSE | With Lyso-PC (LPC) | Less effective than this compound formulation. |

| This compound + 1.5% SP-B/C | With Serum Albumin | Equal to CLSE in normalizing P-V mechanics. |

| CLSE | With Serum Albumin | Normalized P-V mechanics. |

Experimental Protocols

In Vitro Surface Activity Assessment: Pulsating Bubble Surfactometer

The dynamic surface tension lowering ability of this compound formulations was assessed using a pulsating bubble surfactometer. This technique simulates the compression and expansion of the alveolar air-liquid interface during breathing.

-

Sample Preparation: Surfactant formulations (e.g., this compound + 1.5% SP-B/C or CLSE) were suspended in a buffered salt solution at specified concentrations (e.g., 0.5 mg/mL or 2.5 mg/mL). For inhibition studies, inhibitory substances like phospholipase A₂ (PLA₂), C18:1 lyso-phosphatidylcholine (LPC), or serum albumin were added to the suspension.

-

Apparatus Setup: A small, 25 µL sample of the surfactant suspension is placed in the sample chamber, maintained at a physiological temperature of 37°C. An air bubble is formed within the sample, creating an air-liquid interface.

-

Dynamic Cycling: The bubble is made to pulsate at a physiological rate (e.g., 20 cycles/minute) between a minimum and maximum radius, simulating exhalation and inhalation. The pressure across the bubble surface is continuously monitored.

-

Surface Tension Calculation: The surface tension (γ) is calculated at minimum bubble radius (maximum surface compression) using the Young-Laplace equation. The ability of the surfactant to rapidly reach and maintain a low minimum surface tension (ideally < 1 mN/m) upon dynamic compression is the primary measure of its efficacy.

Ex Vivo Lung Mechanics Assessment: Excised Rat Lung Model

This model evaluates the ability of exogenous surfactants to restore lung function in a surfactant-deficient state, providing a physiologically relevant assessment of efficacy.

-

Animal Preparation: Adult rats are anesthetized, and the lungs are surgically removed en bloc.

-

Surfactant Depletion (Lavage): The excised lungs are made surfactant-deficient by repeated washing (lavage) with a buffered saline solution until pressure-volume (P-V) mechanics are significantly impaired, mimicking a state of ARDS.

-

Surfactant Instillation: A suspension of the test surfactant (e.g., this compound + 1.5% SP-B/C) or control (CLSE) is instilled directly into the airways of the lavaged lungs. In inhibition studies, inhibitory agents are co-instilled or administered prior to the surfactant.

-

Pressure-Volume (P-V) Curve Generation: The lungs are ventilated, and quasi-static P-V curves are generated by incrementally inflating and deflating the lungs while measuring the corresponding airway pressures.

-

Efficacy Assessment: The primary endpoint is the ability of the surfactant to normalize the P-V deflation mechanics. This is quantified by measuring key parameters such as lung compliance and the volume of air retained in the lungs at low transpulmonary pressures (e.g., V₁₀), which reflects the prevention of alveolar collapse.

Mechanism of Action and Experimental Workflow

This compound functions through a biophysical mechanism of action rather than a classical pharmacological signaling pathway. Its diether structure confers resistance to enzymatic degradation by phospholipases, a key advantage in the inflammatory environment of an injured lung.

Caption: Biophysical mechanism of this compound synthetic surfactant.

The preclinical evaluation of this compound follows a logical progression from controlled in vitro biophysical assessments to more complex ex vivo physiological models.

Caption: General experimental workflow for preclinical this compound studies.

This technical guide provides an in-depth literature review of two distinct compounds, DEPN-8 and P8-D6, which, despite their similar acronyms, possess fundamentally different chemical structures, mechanisms of action, and therapeutic applications. This review is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the current scientific knowledge on each compound.

Part 1: this compound - A Phospholipase-Resistant Synthetic Surfactant

This compound is a novel, phospholipase-resistant diether phosphonolipid under investigation as a key component of a synthetic pulmonary surfactant. Its primary application is in the treatment of Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS), conditions often characterized by the inactivation of endogenous lung surfactant by inflammatory mediators, including phospholipases.

Chemical Structure

This compound is a disaturated diether phosphonolipid analog of dipalmitoylphosphatidylcholine (DPPC), the primary lipid component of natural lung surfactant.[1] Its resistance to degradation by phospholipases A1, A2, and D is conferred by the presence of ether linkages instead of ester linkages at the chain-backbone junctions and a phosphonate headgroup instead of a phosphate moiety.[1]

Mechanism of Action

This compound, in combination with surfactant proteins or peptides (e.g., SP-B/C or Mini-B), functions to lower surface tension at the air-liquid interface in the alveoli.[1] This action prevents alveolar collapse at the end of expiration, a critical function for maintaining normal gas exchange. Its key advantage over natural surfactants in the context of ALI/ARDS is its resistance to phospholipase A2 (PLA2), an enzyme that is often present at high levels in the inflamed lung and contributes to surfactant inactivation.[1]

Quantitative Data Summary

The efficacy of this compound-based synthetic surfactants has been compared to that of Calf Lung Surfactant Extract (CLSE), a clinically relevant animal-derived surfactant. The data is summarized in the tables below.

Table 1: Surface Activity of this compound + 1.5% SP-B/C vs. CLSE

| Surfactant (Concentration) | Condition | Minimum Surface Tension (mN/m) |

| This compound + 1.5% SP-B/C (0.5 mg/ml) | No Inhibitor | < 1 |

| CLSE (0.5 mg/ml) | No Inhibitor | < 1 |

| This compound + 1.5% SP-B/C (2.5 mg/ml) | No Inhibitor | < 1 |

| CLSE (2.5 mg/ml) | No Inhibitor | < 1 |

| This compound + 1.5% SP-B/C | + PLA2 (0.1 U/ml) | Maintained high activity |

| CLSE | + PLA2 (0.1 U/ml) | Significantly inhibited |

| This compound + 1.5% SP-B/C | + C18:1 LPC (15% by wt) | Greater activity than CLSE |

| CLSE | + C18:1 LPC (15% by wt) | Lower activity than this compound |

| This compound + 1.5% SP-B/C | + Albumin | Equivalent to CLSE |

| CLSE | + Albumin | Equivalent to this compound |

Table 2: Adsorption Surface Tension of this compound Formulations vs. CLSE

| Surfactant | Surface Tension at 1 min (mN/m) | Surface Tension at 20 min (mN/m) |

| This compound alone | 67.4 ± 0.6 | 57.8 ± 1.2 |

| This compound + 1.5% Mini-B | 43.7 ± 0.8 | 38.1 ± 0.7 |

| CLSE | 23.6 ± 0.7 | 21.5 ± 0.5 |

Experimental Protocols

Excised Rat Lung Model for Surfactant Activity Assessment

The primary model for evaluating the in-situ activity of this compound-based surfactants is the excised, lavaged rat lung model.[2][3][4] This protocol is designed to create a state of surfactant deficiency, mimicking the condition in ARDS, and then to assess the ability of an exogenous surfactant to restore normal lung mechanics.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and the trachea is cannulated. The lungs and heart are then carefully excised en bloc.

-

Surfactant Deficiency Induction: The lungs are lavaged multiple times with a buffered saline solution to wash out the endogenous surfactant. This process is repeated until a state of severe surfactant deficiency is achieved, characterized by poor lung compliance.

-

Surfactant Instillation: The test surfactant (e.g., this compound + 1.5% SP-B/C) or a control (e.g., CLSE or saline) is instilled into the lungs via the tracheal cannula.

-

Pressure-Volume (P-V) Mechanics Measurement: The lungs are then quasi-statically inflated and deflated with air. The pressure and volume are recorded throughout this process to generate a P-V curve.

-

Data Analysis: The deflation limb of the P-V curve is of primary interest, as it reflects the ability of the surfactant to maintain alveolar stability at low lung volumes. Key parameters include the lung volume at specific transpulmonary pressures (e.g., 5 cm H2O) and the maximum compliance.

Visualizations

Part 2: P8-D6 - A Dual Topoisomerase I/II Inhibitor for Cancer Therapy

P8-D6 is a potent, aza-analogous benzo[c]phenanthridine that functions as a dual inhibitor of human topoisomerase I (Topo I) and topoisomerase II (Topo II).[5][6][7][8][9] It has demonstrated significant antitumoral activity in various cancer types, including ovarian cancer, breast cancer, and multiple myeloma.[5][9][10]

Chemical Structure

The chemical name for P8-D6 is 6-(N,N-dimethyl-2-aminoethoxy)-11-(3,4,5-trimethoxyphenyl)pyrido[3,4-c][5][11]phenanthroline hydrochloride.[7][8]

Mechanism of Action

P8-D6 acts as a topoisomerase poison.[5][7] Topoisomerases are essential nuclear enzymes that resolve DNA topological problems, such as supercoiling, that arise during replication, transcription, and recombination.[5] Topo I creates transient single-strand breaks, while Topo II creates transient double-strand breaks.[5] P8-D6 stabilizes the covalent intermediate complex formed between the topoisomerases and DNA (the "cleavable complex").[5][7] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis (programmed cell death) in cancer cells.[5][10]

Furthermore, the DNA damage induced by P8-D6 can be repaired by cellular mechanisms such as base excision repair (BER) and homologous recombination (HR), in which Poly (ADP-ribose) polymerase (PARP) plays a crucial role.[11][12] The combination of P8-D6 with a PARP inhibitor, such as olaparib, has been shown to be synergistic, leading to increased accumulation of DNA damage and enhanced cancer cell death.[11][12]

Quantitative Data Summary

Table 3: In Vitro Efficacy of P8-D6 and its Metabolites in Ovarian Cancer Spheroids

| Compound | IC50 (µM) - Cytotoxicity (CellTox Green) | IC50 (µM) - Apoptosis |

| P8-D6 | 1.11 | - |

| P8-D6 mono | 2.22 | 0.24 |

| P8-D6 N-oxide | 0.31 | - |

Table 4: Pharmacokinetic Properties of P8-D6 in Sprague-Dawley Rats

| Parameter | Value |

| Oral Bioavailability | 21.5% |

| Plasma Protein Binding | 99% |

| Apparent Volume of Distribution (i.v.) | 57.69 L/m² |

| Apparent Volume of Distribution (p.o.) | 82.92 L/m² |

Table 5: Growth Inhibition (GI50) of P8-D6 in Various Cancer Cell Lines (NCI-60 Screen)

| Cancer Type | Average GI50 |

| 60 Cancer Cell Lines (average) | 49 nM |

| Ovarian Carcinoma | 0.12 µM |

| Breast Cancer | 130 nM |

| Leukemia | 0.02 µM |

Experimental Protocols

In Vitro Biotransformation Studies

The metabolism of P8-D6 has been investigated using in vitro methods to identify its metabolites.

-

Incubation: P8-D6 is incubated with postnuclear supernatant (PNS), microsomes, or S9 reaction mixtures from various tissue samples (e.g., liver, kidney) from different species (e.g., human, rat).

-

Analysis: The resulting metabolites are identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Cell Viability and Apoptosis Assays in 3D Spheroids

The anticancer activity of P8-D6 is often assessed in 3D cell culture models, which more closely mimic the in vivo tumor microenvironment.

-

Spheroid Formation: Cancer cells are cultured in conditions that promote their aggregation into spheroids.

-

Treatment: The spheroids are treated with various concentrations of P8-D6, its metabolites, or standard chemotherapeutic agents.

-

Viability/Cytotoxicity Assessment: Cell viability and cytotoxicity are measured using assays such as CellTiter-Glo® (for ATP levels, indicating viability) or CellTox™ Green (for membrane integrity, indicating cytotoxicity).

-

Apoptosis Measurement: Apoptosis is quantified by measuring the activity of caspases (e.g., caspase-3/7), key enzymes in the apoptotic cascade, using assays like Caspase-Glo® 3/7.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Inactivation of surfactant in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterisation of the rat lung lavage model as biological assay for testing the activity of surfactant preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lavaged excised rat lungs as a model of surfactant deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Newly developed dual topoisomerase inhibitor P8-D6 is highly active in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Novel Dual Topoisomerase Inhibitor P8-D6 Shows Anti-myeloma Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High Antitumor Activity of the Dual Topoisomerase Inhibitor P8-D6 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

DEPN-8 Application Notes and Protocols for Pulmonary Surfactant Research

Audience: Researchers, scientists, and drug development professionals in the fields of pulmonology, respiratory medicine, and surfactant research.

Introduction: DEPN-8 is a synthetic, phospholipase-resistant diether phosphonolipid, developed as a key component in novel synthetic lung surfactants. It is an analog of dipalmitoyl phosphatidylcholine (DPPC), the primary surface-active component of natural pulmonary surfactant.[1][2] Due to its structural characteristics, including ether linkages and a phosphonate headgroup, this compound is highly resistant to degradation by phospholipases A1, A2, and D, and partially resistant to phospholipase C.[1] This resistance is a significant advantage in inflammatory lung conditions like Acute Respiratory Distress Syndrome (ARDS), where phospholipase levels are elevated.[3]

The primary application of this compound is in the formulation of synthetic surfactants aimed at treating surfactant deficiency or dysfunction. Its mechanism of action is biophysical, reducing surface tension at the air-liquid interface in the alveoli to prevent collapse at the end of expiration.[2][4] This document provides detailed protocols for the preparation and biophysical characterization of this compound containing synthetic surfactants.

Quantitative Data Summary

The following tables summarize the biophysical performance of this compound and its formulations in various in vitro and in vivo models.

Table 1: Surface Activity of this compound and Formulations

| Formulation | Minimum Surface Tension (mN/m) | Conditions | Reference |

|---|---|---|---|

| This compound (pure) | < 1 | Dynamic compression on a Wilhelmy balance | [4] |

| This compound + 1.5% SP-B/C | < 1 | Pulsating bubble surfactometer (37°C, 20 cycles/min, 50% area compression) | [4] |

| This compound + 1.5% Mini-B | < 1 | Pulsating bubble surfactometer (0.5 mg/ml, 10 min pulsation) | [5] |

| this compound:PG-1 (9:1) + 1.5% S-MB DATK + 1.5% SP-Css ion-lock 1 | ≤ 1 | Dynamic compression |[1] |

Table 2: Resistance to Inhibition

| Surfactant | Inhibitor | Outcome | Reference |

|---|---|---|---|

| This compound + 1.5% SP-B/C | Phospholipase A₂ (PLA₂) | Maintained high adsorption and dynamic surface activity | [2] |

| Calf Lung Surfactant Extract (CLSE) | Phospholipase A₂ (PLA₂) | Chemical degradation, generation of LPC, and reduced surface activity | [2] |

| This compound + 1.5% SP-B/C | Lysophosphatidylcholine (LPC) | More resistant to biophysical inhibition than CLSE | [4] |

| This compound + 1.5% SP-B/C | Serum Albumin | Similar sensitivity to biophysical inhibition as CLSE | [2] |

| this compound + 1.5% Mini-B | Serum Albumin (3 mg/ml) | Reached minimum surface tension < 1 mN/m |[5] |

Table 3: In Vivo Efficacy in Animal Models of ARDS

| Formulation | Animal Model | Key Findings | Reference |

|---|

| this compound:PG-1 (9:1) + 1.5% S-MB DATK + 1.5% SP-Css ion-lock 1 | Ventilated rats and rabbits with saline lavage-induced ARDS | Improved arterial oxygenation and dynamic lung compliance |[1][6] |

Experimental Protocols

Protocol 1: Preparation of this compound Containing Synthetic Surfactant

This protocol is based on methods described for formulating synthetic surfactants for preclinical studies.[1]

Materials:

-

This compound

-

PG-1 (mono-unsaturated diether phosphonolipid analog of POPG)

-

S-MB DATK (synthetic peptide)

-

SP-Css ion-lock 1 (synthetic peptide)

-

Chloroform

-

Trifluoroethanol (TFE)

-

0.15 M Sodium Chloride (NaCl), sterile

-

0.1 N Sodium Bicarbonate (NaHCO₃)

-

Nitrogen gas

-

Vacuum pump

-

Water bath

Procedure:

-

Lipid and Peptide Solubilization:

-

Dissolve the desired amounts of this compound and PG-1 lipids in chloroform. A common ratio is 9:1 (w/w) this compound:PG-1.

-

Dissolve the synthetic peptides (e.g., 1.5% S-MB DATK and 1.5% SP-Css ion-lock 1 by total weight) in TFE.

-

-

Mixing and Drying:

-

Combine the lipid and peptide solutions in a round-bottom flask.

-

Dry the mixture under a gentle stream of nitrogen gas to form a thin film.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Resuspension:

-

Resuspend the dried lipid-peptide film in sterile 0.15 M NaCl. Adjust the pH to 7.0 with 0.1 N NaHCO₃. The final lipid concentration is typically prepared at 35 mg/ml.

-

Vortex the suspension vigorously.

-

-

Heating and Annealing:

-

Heat the suspension intermittently to 65°C for 30 minutes in a water bath.

-

Refrigerate the surfactant suspension for at least 12 hours before use to allow for proper annealing.

-

Protocol 2: Assessment of Dynamic Surface Activity using a Pulsating Bubble Surfactometer

This method is a standard for evaluating the performance of pulmonary surfactants.

Materials:

-

Pulsating bubble surfactometer

-

Prepared this compound synthetic surfactant

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Hamilton syringe

Procedure:

-

Sample Chamber Preparation:

-

Fill the sample chamber of the surfactometer with the prepared surfactant suspension (e.g., at a concentration of 0.5 mg/ml or 2.5 mg/ml).

-

-

Bubble Formation:

-

Create a small air bubble at the tip of the capillary tube within the sample chamber.

-

-

Pulsation:

-

Set the surfactometer to pulsate the bubble at a physiological rate (e.g., 20 cycles/minute) and temperature (37°C). The surface area of the bubble is typically compressed by 50%.

-

-

Data Acquisition:

-

Record the surface tension at the minimum and maximum bubble radius for a set duration (e.g., 10 minutes).

-

A high-quality surfactant will rapidly lower the minimum surface tension to below 1 mN/m.

-

Diagrams

Caption: Experimental workflow for the preparation and evaluation of this compound surfactants.

Caption: Biophysical mechanism of this compound at the alveolar air-liquid interface.

References

- 1. Synthetic lung surfactants containing SP-B and SP-C peptides plus novel phospholipase-resistant lipids or glycerophospholipids [PeerJ] [peerj.com]

- 2. Activity and Inhibition Resistance of a Phospholipase-Resistant Synthetic Surfactant in Rat Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Dynamic Surface Activity of a Fully Synthetic Phospholipase-Resistant Lipid/Peptide Lung Surfactant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

DEPN-8: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEPN-8 is a novel synthetic diether phosphonolipid developed as a phospholipase-resistant surfactant. It has shown significant promise in preclinical studies for the treatment of Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS). Its unique structure renders it resistant to degradation by phospholipase A2 (PLA₂), an enzyme often elevated in inflammatory lung conditions and responsible for the breakdown of natural lung surfactants. This resistance, combined with its excellent surface activity, makes this compound a compelling candidate for a new generation of synthetic surfactants.

These application notes provide detailed information on the preparation of this compound for experimental use, summarize its performance in key preclinical assays, and outline protocols for its investigation in in vitro and in vivo models.

Data Presentation

In Vitro Surface Activity of this compound

The surface activity of this compound, a critical measure of its efficacy as a pulmonary surfactant, has been evaluated using a pulsating bubble surfactometer. The data below summarizes the minimum surface tension achieved by this compound in comparison to Calf Lung Surfactant Extract (CLSE), a clinically used natural surfactant.

| Surfactant Concentration | Condition | This compound + 1.5% SP-B/C (Minimum Surface Tension, mN/m) | CLSE (Minimum Surface Tension, mN/m) | Citation |

| 0.5 mg/mL | No Inhibitor | < 1 | < 1 | [1][2] |

| 2.5 mg/mL | No Inhibitor | < 1 | < 1 | [1][2] |

| 2.5 mg/mL | + PLA₂ (0.1 U/ml) | < 1 | Significantly Inhibited | [1][2] |

| 2.5 mg/mL | + C18:1 LPC (15% by weight) | Lower than CLSE | Higher than this compound | [1][2] |

| 2.5 mg/mL | + Serum Albumin | Equivalent to CLSE | Equivalent to this compound | [1][2] |

In Vivo Efficacy of this compound in Excised Rat Lungs

The physiological activity of this compound has been assessed by its ability to restore pressure-volume (P-V) mechanics in surfactant-deficient excised rat lungs. The following table summarizes the comparative performance of this compound and CLSE in the presence of various inhibitors.

| Condition | This compound + 1.5% SP-B/C Performance | CLSE Performance | Citation |

| No Inhibitor | Equivalent to CLSE in normalizing P-V mechanics | Standard for comparison | [1][2] |

| + PLA₂ | Superior to CLSE in normalizing P-V mechanics | Significantly inhibited | [1][2] |

| + C18:1 LPC | Superior to CLSE in normalizing P-V mechanics | Less effective than this compound | [1][2] |

| + Serum Albumin | Equivalent to CLSE in normalizing P-V mechanics | Equivalent to this compound | [1][2] |

Experimental Protocols

Preparation of this compound for In Vitro and In Vivo Experiments

Materials:

-

This compound (synthesis as described in the literature[1])

-

Surfactant protein B/C (SP-B/C) or a synthetic analogue like Mini-B (1.5% by weight)[1][3]

-

Sterile, pyrogen-free water or a suitable buffer (e.g., 10 mM HEPES with 0.15M NaCl and 1.5 mM CaCl₂ at pH 7.0)[3]

-

Sonicator or homogenizer

Protocol for Preparing this compound Dispersion:

-

Weighing: Accurately weigh the required amounts of this compound and SP-B/C (or analogue) to achieve the desired final concentration and a 1.5% protein-to-lipid ratio.

-

Hydration: Add the appropriate volume of sterile water or buffer to the lipids.

-

Dispersion: The mixture should be homogenized to form a uniform suspension. This can be achieved by:

-

Sonication: Use a probe sonicator on ice to disperse the lipids. Apply short bursts of sonication interspersed with cooling periods to prevent overheating and degradation.

-

Homogenization: A high-pressure homogenizer can also be used to create a consistent lipid dispersion.

-

-

Sterilization: For in vivo studies, the final preparation should be sterile. This can be achieved by preparing the dispersion under aseptic conditions using sterile components and equipment.

-

Storage: Store the prepared this compound dispersion at 4°C. The stability of the dispersion over time should be validated for long-term experiments.

In Vitro Pulsating Bubble Surfactometer Assay

This assay measures the ability of a surfactant to lower surface tension at an air-liquid interface under dynamic compression and expansion, simulating breathing.

Protocol:

-

Sample Preparation: Prepare this compound and control surfactant (e.g., CLSE) dispersions at the desired concentrations (e.g., 0.5 mg/mL and 2.5 mg/mL) as described above.

-

Inhibitor Incubation (if applicable):

-

Bubble Formation: Introduce a small air bubble into the sample chamber of the pulsating bubble surfactometer containing the surfactant dispersion.

-

Pulsation: The bubble is then pulsated at a set rate (e.g., 20 cycles/min) and temperature (37°C) with a defined area compression (e.g., 50%).

-

Data Acquisition: Continuously measure the surface tension of the bubble throughout the pulsation cycles. The minimum and maximum surface tensions are recorded.

-

Analysis: Compare the minimum surface tension achieved by this compound to that of the control surfactant under various conditions. A lower minimum surface tension indicates better surface activity.

In Vivo Assessment in Excised Rat Lungs

This protocol assesses the physiological efficacy of this compound in a model of surfactant deficiency.

Protocol:

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Lung Lavage: Anesthetize the rat and perform a tracheotomy. Repeatedly lavage the lungs with saline to wash out the endogenous surfactant, creating a surfactant-deficient state.

-

Surfactant Instillation:

-

Prepare this compound and control surfactant dispersions.

-

For inhibitor studies, pre-incubate the surfactants with the respective inhibitors as described for the in vitro assay.

-

Instill a defined volume and concentration of the surfactant preparation into the lavaged lungs via the trachea.

-

-

Pressure-Volume (P-V) Curve Measurement:

-

Place the excised lungs in a plethysmograph.

-

Inflate the lungs to a maximal pressure (e.g., 35 cm H₂O) and then slowly deflate them in a stepwise manner.

-

Record the lung volume at each pressure step during deflation.

-

-

Data Analysis: Plot the P-V curves (pressure vs. lung volume). Compare the deflation stability (the ability of the lungs to retain air at low pressures) of lungs treated with this compound to those treated with the control surfactant. Improved volume retention at lower pressures indicates better surfactant function.

Visualizations

Signaling and Mechanism of Action Diagrams

Caption: Mechanism of this compound as a phospholipase-resistant surfactant.

Caption: Workflow for in vivo assessment of this compound in excised rat lungs.

References

Application Notes and Protocols for DEPN-8 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEPN-8 is a novel, synthetic diether phosphonolipid engineered for resistance to phospholipases, particularly phospholipase A2 (PLA2).[1][2] Its structural integrity in the presence of these enzymes makes it a valuable component in synthetic surfactant preparations aimed at treating acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), conditions where inflammatory processes lead to surfactant inactivation.[1] While this compound is primarily studied for its biophysical properties in lung surfactant formulations, its inherent resistance to PLA2 presents a unique opportunity for its use in high-throughput screening (HTS) assays designed to identify novel inhibitors of this key inflammatory enzyme.

This document provides a detailed protocol for a hypothetical HTS assay utilizing this compound as a key reagent to screen for PLA2 inhibitors. It also includes hypothetical data and a relevant signaling pathway to illustrate the application.

Principle of the Assay

This proposed HTS assay is a fluorescence-based biochemical assay designed to identify small molecule inhibitors of human secretory PLA2 (sPLA2). The assay utilizes a synthetic vesicle system incorporating this compound, which provides a stable, phospholipase-resistant lipid backbone, and a fluorogenic PLA2 substrate. In the absence of an inhibitor, sPLA2 will hydrolyze the fluorogenic substrate, leading to an increase in fluorescence. When a potent inhibitor is present, the enzymatic activity of sPLA2 is blocked, resulting in no or low fluorescence. The stability of this compound ensures the integrity of the vesicle platform throughout the screening process.

Data Presentation

Table 1: Hypothetical HTS Results for PLA2 Inhibitor Screening

| Compound ID | Concentration (µM) | % Inhibition of sPLA2 Activity (n=3) | Z'-factor |

| Negative Control (DMSO) | - | 0.0 ± 2.5 | 0.78 |

| Positive Control (Varespladib) | 10 | 95.2 ± 3.1 | |